Uvarigranol C

Übersicht

Beschreibung

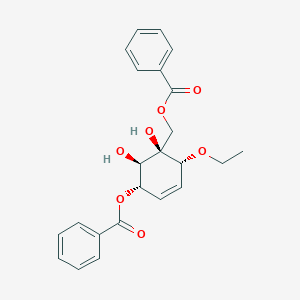

Uvarigranol C ist eine natürliche Verbindung, die zur Familie der polyoxygenierten Cyclohexene gehört. Es wird aus den Stängeln der Pflanze Uvaria boniana isoliert, die zur Familie der Annonaceae gehört . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen und umweltbezogenen Anwendungen große Aufmerksamkeit erlangt.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird typischerweise aus natürlichen Quellen isoliert und nicht im Labor synthetisiert. Die Verbindung wird aus den Stängeln von Uvaria boniana mit verschiedenen chromatographischen Techniken extrahiert . Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, Dimethylsulfoxid und Aceton .

Industrielle Produktionsmethoden: Derzeit gibt es keine großtechnischen Produktionsmethoden für this compound aufgrund seiner natürlichen Herkunft und der Komplexität des Extraktionsprozesses. Die Verbindung wird hauptsächlich für Forschungszwecke in kleinen Mengen hergestellt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Uvarigranol C is typically isolated from natural sources rather than synthesized in a laboratory. The compound is extracted from the stems of Uvaria boniana using various chromatographic techniques . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. The compound is primarily produced for research purposes in small quantities .

Analyse Chemischer Reaktionen

Reaktionstypen: Uvarigranol C durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für verschiedene Anwendungen zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid werden verwendet, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Formen von this compound führen kann.

Wissenschaftliche Forschungsanwendungen

Uvarigranol C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung von polyoxygenierten Cyclohexenen und deren Reaktivität verwendet.

Industrie: Die einzigartige chemische Struktur der Verbindung macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung ihre Wirkungen durch die Modulation von oxidativen Stress- und Entzündungswegen ausübt. Sie interagiert mit Schlüsselenzymen und -rezeptoren, die an diesen Prozessen beteiligt sind, was zu ihren beobachteten biologischen Aktivitäten führt .

Ähnliche Verbindungen:

- Uvarigranol D

- Polyoxygenierte Cyclohexene

Vergleich: this compound ist aufgrund seiner spezifischen polyoxygenierten Cyclohexenstruktur und des Vorhandenseins einer Ethoxygruppe einzigartig.

Wirkmechanismus

The mechanism of action of Uvarigranol C involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress and inflammation pathways. It interacts with key enzymes and receptors involved in these processes, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

- Uvarigranol D

- Polyoxygenated cyclohexenes

Comparison: Uvarigranol C is unique due to its specific polyoxygenated cyclohexene structure and the presence of an ethoxy group.

Eigenschaften

IUPAC Name |

[(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAKQUSLVHHOC-VAWZGJIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

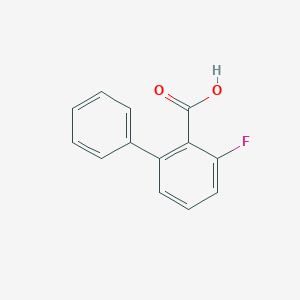

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

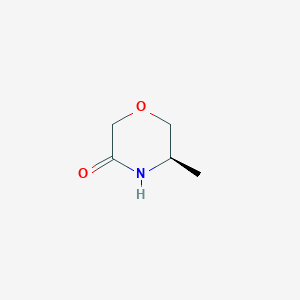

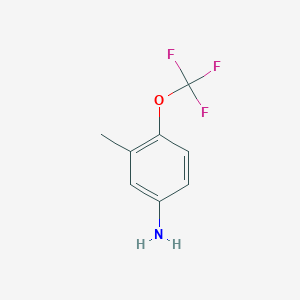

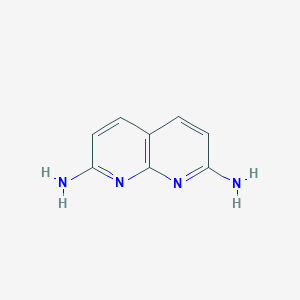

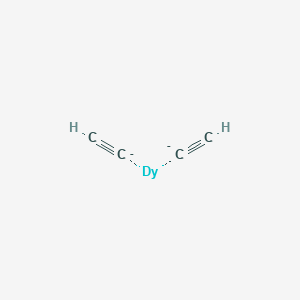

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)

![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)